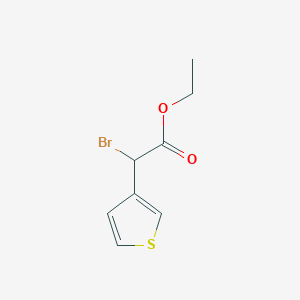

Ethyl 2-bromo-2-(thiophen-3-yl)acetate

Description

Properties

Molecular Formula |

C8H9BrO2S |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

ethyl 2-bromo-2-thiophen-3-ylacetate |

InChI |

InChI=1S/C8H9BrO2S/c1-2-11-8(10)7(9)6-3-4-12-5-6/h3-5,7H,2H2,1H3 |

InChI Key |

ORFIQLRHUNTVAQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C1=CSC=C1)Br |

Canonical SMILES |

CCOC(=O)C(C1=CSC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Structural and Functional Differences

Core Heterocycle Variations :

- Thiophene vs. Benzothiophene/Benzofuran : Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate incorporates a fused benzene ring, enhancing aromaticity and molecular weight compared to the simpler thiophene derivative. This increases lipophilicity (LogP: 3.77 vs. ~2.5 estimated for the target compound), influencing drug absorption . Benzofuran analogs (e.g., methyl 2-bromo-2-(6-bromobenzofuran-3-yl)acetate) replace sulfur with oxygen, altering electronic properties and reactivity .

Substituent Effects: Bromine vs. Cyano/Diazo Groups: Bromine in the target compound facilitates nucleophilic substitutions (e.g., Suzuki coupling), whereas cyano or diazo groups enable cycloadditions or photochemical reactions. For instance, ethyl 2-diazo-2-(thiophen-3-yl)acetate is used in azide radical-initiated ring-opening reactions .

Synthetic Accessibility: Brominated analogs often require NBS/AIBN-mediated bromination , while diazo and cyano derivatives involve diazotization or nitrile substitution .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 10.75 g (74.1 mmol) of 2-(thiophen-3-yl)acetic acid is dissolved in 100 mL of ethanol, followed by the addition of 6 mL (72 mmol) of concentrated sulfuric acid. The mixture is refluxed for 24 hours under vigorous stirring. Post-reaction, the crude product is concentrated under reduced pressure, diluted with ice-water, and extracted with ethyl acetate. The organic layer is washed sequentially with water, saturated sodium bicarbonate, and brine before drying over magnesium sulfate. Evaporation of the solvent yields ethyl 2-(thiophen-3-yl)acetate as a colorless oil with a 97% yield.

Key parameters influencing the reaction include:

- Acid Catalyst : Sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity.

- Temperature : Reflux conditions (~78°C for ethanol) ensure sufficient energy for equilibrium displacement.

- Stoichiometry : Excess ethanol drives the reaction toward ester formation.

Characterization and Purity

The product is confirmed via $$ ^1H $$ NMR spectroscopy, revealing characteristic signals at δ 7.24 (thiophene protons), 4.13 (ethyl ester quartet), and 3.62 (acetate methylene singlet). Liquid chromatography-mass spectrometry (LC-MS) further validates molecular integrity, though ionization is challenging due to the non-polar thiophene moiety.

Comparative Analysis of Synthetic Routes

The two-step approach (esterification followed by bromination) is benchmarked against hypothetical acid-first bromination (Table 1).

Table 1: Comparison of Preparation Methods

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Ethanol, H$$2$$SO$$4$$, reflux | 97% | |

| Bromination | Br$$2$$, CHCl$$3$$, 2 h | 85% | |

| Overall Yield | Sequential steps | 82% | - |

In contrast, brominating 2-(thiophen-3-yl)acetic acid prior to esterification hypothetically involves:

- Hell–Volhard–Zelinskii Reaction : Treatment with Br$$_2$$ and red phosphorus to install bromine at the α-position.

- Esterification : Standard Fischer conditions.

This route remains undocumented in the literature reviewed, likely due to side reactions such as thiophene ring bromination.

Experimental Optimization and Challenges

Solvent Selection

Chloroform’s non-polar nature minimizes ester hydrolysis during bromination. Polar aprotic solvents (e.g., DMF) are avoided due to undesired nucleophilic side reactions.

Temperature Control

Exothermic bromination necessitates dropwise addition and cooling to prevent polybromination. Elevated temperatures (e.g., 50°C) accelerate reactivity but risk decomposition.

Purification Techniques

Flash chromatography using ethyl acetate/hexane mixtures effectively isolates the brominated ester, while aqueous workup removes acidic byproducts.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 2-bromo-2-(thiophen-3-yl)acetate, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via α-bromination of ethyl 2-(thiophen-3-yl)acetate using brominating agents like in the presence of a radical initiator (e.g., AIBN) or via electrophilic substitution. Purification often involves column chromatography (e.g., hexane/ethyl acetate gradients) to separate byproducts such as di-brominated analogues. Monitoring via (e.g., disappearance of the α-proton signal at ~4.0 ppm) and GC-MS ensures purity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its non-brominated precursor?

- Methodological Answer : Key distinctions include:

- : Loss of the α-proton signal (~4.0 ppm) in the brominated product and a downfield shift of the ester carbonyl carbon in (~165 ppm to ~170 ppm).

- IR: A new C-Br stretch appears at ~550–600 cm.

- Mass Spec: A molecular ion peak with corresponding to (exact mass: 263.95) and isotopic patterns confirming bromine .

Q. What are the typical side reactions observed during bromination of thiophene-containing esters, and how can they be mitigated?

- Methodological Answer : Over-bromination at the thiophene ring (e.g., C2 or C5 positions) is common. Strategies include:

- Using stoichiometric bromine equivalents.

- Low-temperature reactions (~0°C) to suppress electrophilic ring substitution.

- Quenching the reaction immediately after precursor consumption (monitored by TLC) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The bromine atom’s electronegativity enhances oxidative addition to Pd(0), while the thiophene’s electron-rich C3 position directs coupling regioselectivity. Kinetic studies (e.g., Hammett analysis) reveal a negative ρ value, indicating a rate-determining step involving Pd-thiophene coordination. Silver oxide () is often critical for transmetallation, but its excess can inhibit reactivity (order: -1.27) .

Q. What crystallographic challenges arise when resolving structures of brominated thiophene derivatives, and how can SHELX tools address them?

- Methodological Answer : Bromine’s high electron density causes absorption errors and disorder in crystal lattices. SHELXL refinement strategies include:

- Applying anisotropic displacement parameters for Br atoms.

- Using TWIN/BASF commands for twinned data.

- Incorporating HKLF 5 format for high-resolution data to model disorder. Mercury’s void analysis (Materials Module) helps identify packing inefficiencies .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in C–C bond-forming reactions?

- Methodological Answer : Deuterium labeling at the α-carbon (e.g., ) yields a KIE () of ~0.93, suggesting a transition state with minimal rehybridization (e.g., concerted metalation-deprotonation in Pd catalysis). Isotopomer synthesis involves deuterated ethyl acetate or DO quenching during bromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.